ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride
Overview
Description
Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of an ethyl ester group, an amino group, and a dimethoxyphenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with ethyl chloroformate in the presence of a base such as sodium hydride. This reaction forms the ethyl ester intermediate, which is then subjected to aminolysis using ammonia or an amine to introduce the amino group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-3-(3-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(4-ethoxyphenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
Uniqueness
Ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4.ClH/c1-4-18-13(15)8-10(14)9-5-6-11(16-2)12(7-9)17-3;/h5-7,10H,4,8,14H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXOQZLYYZROMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC(=C(C=C1)OC)OC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54503-22-9 | |
Record name | Benzenepropanoic acid, β-amino-3,4-dimethoxy-, ethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54503-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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